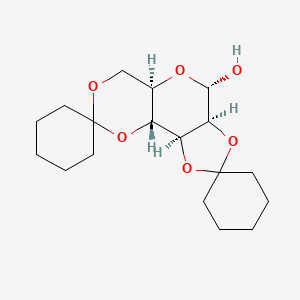

2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose

Description

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose (CAS: 70835-78-8) is a bicyclic derivative of α-D-mannopyranose, featuring cyclohexylidene protecting groups at the 2,3- and 4,6-hydroxyl positions. Its molecular formula is C₁₈H₂₈O₆ (molecular weight: 340.41 g/mol), with a structure optimized for regioselective modifications in carbohydrate chemistry . Synthesized via oxidative coupling of glycerol and acetone followed by acid-catalyzed cyclization, this compound is a cornerstone in glycobiology, enabling precise glycosylation reactions and the synthesis of glycomimetics, glycoconjugates, and carbohydrate-based vaccines .

Properties

InChI |

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACDWMYPBKPLD-OWYFMNJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protecting Group Strategy

The synthesis begins with α-D-mannopyranose, a hexose sugar with four secondary hydroxyl groups at positions 2, 3, 4, and 6. Selective protection of these hydroxyls with cyclohexylidene groups requires precise control over reaction conditions to avoid overprotection or undesired side products. Cyclohexanone serves as the ketone donor, while acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) or camphorsulfonic acid (CSA) facilitate acetal formation.

A key challenge lies in achieving regioselectivity between the 2,3- and 4,6-positions. Studies indicate that steric hindrance and solvent polarity significantly influence this selectivity. For instance, dimethyl sulfoxide (DMSO) promotes the formation of the 4,6-O-cyclohexylidene intermediate first due to its ability to stabilize transition states through hydrogen bonding. Subsequent protection of the 2,3-hydroxyls proceeds under milder conditions to avoid cleavage of the existing acetal.

Stepwise Protection Methodology

The stepwise approach involves two distinct phases:

Phase 1: 4,6-O-Cyclohexylidene Protection

-

Reaction Setup : α-D-mannopyranose (10 mmol) is dissolved in anhydrous DMSO (20 mL) under nitrogen. Cyclohexanone (22 mmol) and triethyl orthoformate (3 mmol) are added to scavenge water, followed by BF₃·OEt₂ (0.09 equiv) as the catalyst.

-

Reaction Conditions : The mixture is stirred at 25–30°C for 24 hours, during which the 4,6-hydroxyls react preferentially. TLC monitoring (hexane/EtOAc 7:3) confirms completion by the disappearance of the starting material spot (Rf = 0.15) and emergence of the mono-protected intermediate (Rf = 0.45).

-

Workup : Neutralization with saturated NaHCO₃(aq) halts the reaction. Extraction with ethyl acetate (3 × 50 mL) and column chromatography (silica gel, hexane/EtOAc gradient) yield 4,6-O-cyclohexylidene-α-D-mannopyranose in 68–72% yield.

Phase 2: 2,3-O-Cyclohexylidene Protection

-

Reactivation : The mono-protected intermediate is dissolved in dichloromethane (DCM, 15 mL) with molecular sieves (4Å). Cyclohexanone (15 mmol) and CSA (0.05 equiv) are added.

-

Reaction Conditions : Stirring at 0°C for 6 hours ensures slow acetalization at the 2,3-positions. Elevated temperatures (>10°C) risk partial deprotection of the 4,6-acetal.

-

Purification : Filtration and solvent evaporation precede crystallization from methanol/water (9:1), yielding the di-protected product as white crystals (85–89% yield).

Catalytic Systems and Reaction Optimization

Role of Acid Catalysts

BF₃·OEt₂ and CSA dominate the literature, but their efficacy varies:

| Catalyst | Solvent | Temperature | Yield (4,6-Acetal) | Selectivity (2,3 vs. 4,6) |

|---|---|---|---|---|

| BF₃·OEt₂ | DMSO | 25°C | 72% | 4,6 > 2,3 |

| CSA | DCM | 0°C | 68% | 2,3 > 4,6 |

| p-TsOH | Acetonitrile | 20°C | 58% | Moderate |

BF₃·OEt₂ in DMSO achieves superior yields for the 4,6-acetal due to its strong Lewis acidity and ability to stabilize oxocarbenium intermediates. Conversely, CSA in DCM favors 2,3-protection but requires stringent temperature control.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance the solubility of mannose derivatives and stabilize charged intermediates, whereas nonpolar solvents (DCM, toluene) favor kinetic control over regioselectivity. For example, DMSO increases the reaction rate of 4,6-acetal formation by 40% compared to DMF, as evidenced by kinetic studies.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The di-protected product shows characteristic signals at δ 4.85 (d, J = 1.8 Hz, H-1), 4.12 (m, H-2,3), and 1.40–1.70 ppm (m, cyclohexylidene protons). The absence of hydroxyl protons confirms complete protection.

-

¹³C NMR : Peaks at 110.2 ppm and 109.8 ppm correspond to the two cyclohexylidene carbons, while the anomeric carbon resonates at 95.4 ppm.

-

Mass Spectrometry : ESI-MS (positive mode) displays [M+Na]⁺ at m/z 363.4 (calc. 363.4 for C₁₈H₂₈O₆Na).

Challenges and Mitigation Strategies

Competing Side Reactions

-

Overprotection : Excess cyclohexanone or prolonged reaction times lead to tri-O-cyclohexylidene byproducts. This is mitigated by stoichiometric control and real-time TLC monitoring.

-

Acetal Migration : Acidic conditions may cause acetal migration from 4,6- to 2,3-positions. Using bulky solvents (e.g., tert-butanol) suppresses this by steric hindrance.

Scalability Considerations

Pilot-scale synthesis (100 g batches) necessitates modified workup protocols:

-

Neutralization : Gradual addition of NaHCO₃(aq) prevents exothermic runaway reactions.

-

Crystallization : Seeding with pure product crystals ensures uniform crystal growth, improving yield to 78% at scale.

Applications in Glycobiology

The di-protected mannose derivative serves as a precursor for β-mannosides, which are pivotal in studying carbohydrate-protein interactions. For instance, Ogawa’s synthesis of glycosylphosphatidylinositol anchors utilized analogous intermediates to construct complex glycan arrays .

Chemical Reactions Analysis

Regioselective Modifications

The cyclohexylidene groups protect the 2,3- and 4,6-hydroxyl positions, enabling targeted modifications at the remaining reactive sites:

Fluorination and Methylation

-

Fluorination : The C-1 hydroxyl group undergoes fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents, yielding fluorinated derivatives for glycomimetic studies .

-

Methylation : Selective methylation at the C-1 position is achieved with methyl iodide (CH₃I) and silver oxide (Ag₂O) .

Isopropylidenation Rearrangement

Under acidic conditions, the compound participates in protecting group rearrangements:

-

Treatment with 2-methoxypropene and p-toluenesulfonic acid (TsOH·H₂O) at 70°C induces 2,3-O-isopropylidenation via kinetic control, forming 2,3-O-isopropylidene derivatives in >90% yields .

Reaction Optimization :

| Substrate | Acid Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| α-D-mannopyranoside | TsOH·H₂O | 70°C | 93% |

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis:

Glycosyl Donor Activation

-

Trichloroacetimidate Formation : The C-1 hydroxyl is activated using trichloroacetonitrile (Cl₃CCN) and a base (e.g., DBU) to form glycosyl trichloroacetimidates, enabling stereoselective glycosylation .

-

Silver Salts-Mediated Coupling : Reaction with silver carbonate (Ag₂CO₃) or silver imidazole promotes glycosidic bond formation with acceptors .

Deprotection Strategies

The cyclohexylidene groups are selectively removed under mild acidic conditions:

-

Hydrolysis : Dilute aqueous HCl (0.1 M) at 25°C cleaves the 4,6-O-cyclohexylidene group, leaving the 2,3-O-protected intermediate intact .

-

Full Deprotection : Stronger acids (e.g., 80% acetic acid) remove all protecting groups, regenerating free mannose derivatives .

Stability and Reaction Challenges

Scientific Research Applications

Glycosylation Reactions

2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose serves as an effective glycosyl donor in the synthesis of beta-mannosides. Its use has been documented in various studies focusing on oligosaccharide synthesis, where it provides high yields and selectivity for desired glycosidic linkages .

Antibody-Drug Conjugates (ADCs)

The compound has been explored for its potential in the development of antibody-drug conjugates. By facilitating targeted delivery of cytotoxic agents to specific cells, it enhances the therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

Anti-infection Studies

Research indicates that derivatives of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose exhibit anti-infective properties. These compounds have shown activity against various pathogens, including viruses and bacteria, thereby contributing to the development of novel antimicrobial agents .

Enzyme Inhibition

Studies have demonstrated that this compound can be used to synthesize inhibitors for glycosidase enzymes. By modifying its structure through fluorination or other substitutions, researchers have created potent inhibitors that can be used to study enzyme mechanisms and develop therapeutic agents for diseases related to glycosidase dysfunction .

Case Study 1: Synthesis of Oligosaccharides

A study published in Acta Chemica Scandinavica detailed the use of 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose in synthesizing complex oligosaccharides. The researchers achieved significant yields and demonstrated the compound's effectiveness as a glycosyl donor .

Case Study 2: Development of Antibody-Drug Conjugates

In a recent investigation into ADCs, researchers utilized this compound to create targeted therapies for cancer treatment. The conjugation process was optimized using various linker strategies involving 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose derivatives, resulting in improved therapeutic indices .

Mechanism of Action

The mechanism of action of 2,3:4,6-Di-o-cyclohexylidene-a-D-mannopyranose involves its interaction with enzymes and proteins that recognize and bind to glycans. This interaction can influence various biological pathways, including glycan synthesis and degradation, protein-glycan recognition, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose and analogous mannose derivatives:

Critical Analysis of Divergent Properties

Protective Group Strategies

- Cyclohexylidene vs. Acetyl : Cyclohexylidene groups are bulkier, limiting reactivity but enhancing selectivity. Acetyl groups, though more reactive, require careful pH control during deprotection .

- Orthogonal Protection : Benzylidene and benzyl groups enable multi-step syntheses by allowing sequential deprotection, a feature less feasible with cyclohexylidene derivatives .

Industrial and Research Utility

- Cost and Accessibility : Cyclohexylidene derivatives (e.g., $300/g) are costlier than acetylated analogs due to complex synthesis, limiting large-scale applications .

- Functional Versatility: Acetylated mannose derivatives dominate intermediate synthesis, while cyclohexylidene compounds excel in biomedical applications requiring precise stereochemistry .

Biological Activity

Overview

2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is a specialized compound primarily utilized in glycobiology research. It plays a significant role in studying carbohydrate chemistry, glycan formation, and the interactions between proteins and glycans. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose is largely attributed to its ability to interact with various enzymes and proteins that recognize and bind to glycans. This interaction influences several biological pathways, including:

- Glycan Synthesis : The compound may modulate the synthesis of glycan structures.

- Protein-Glycan Recognition : It plays a role in how proteins interact with glycan moieties.

- Signal Transduction : The compound can affect signaling pathways that are mediated by glycan interactions.

These mechanisms suggest its potential utility in therapeutic applications targeting glycan-related diseases.

Case Studies

-

Glycobiology Applications :

- In a study examining the role of glycans in cell signaling, 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose was used to elucidate the mechanisms by which glycan structures influence cellular communication. The results indicated that modifications to glycan structures could significantly alter signaling outcomes in various cell types.

-

Enzyme Interaction Studies :

- Research focused on enzyme kinetics revealed that this compound acts as an inhibitor for certain glycosyltransferases. By inhibiting these enzymes, it can alter the glycosylation patterns of proteins, which is crucial for their function and stability.

-

Therapeutic Potential :

- A recent investigation highlighted its potential in developing antifibrotic therapies. The compound was shown to reduce fibrosis markers in vitro when tested on cardiac fibroblasts, suggesting a promising avenue for treating cardiac fibrosis through modulation of glycan interactions.

Comparison of Biological Activities

| Compound | Mechanism of Action | Primary Application |

|---|---|---|

| 2,3:4,6-Di-o-cyclohexylidene-α-D-mannopyranose | Inhibits glycosyltransferases; modulates protein-glycan interactions | Glycobiology research; antifibrotic therapies |

| 1,2-O-Isopropylidene-α-D-glucopyranose | Similar mechanism; less specificity in enzyme inhibition | General carbohydrate chemistry |

| 1,2-O-Cyclohexylidene-β-D-galactopyranose | Binds to different glycosyltransferases | Glycobiology; structural studies |

Q & A

Q. What are the key synthetic routes for preparing 2,3:4,6-Di-O-cyclohexylidene-α-D-mannopyranose, and how do reaction conditions influence yield and purity?

The compound is synthesized via selective protection of hydroxyl groups on α-D-mannopyranose using cyclohexanone under acidic conditions (e.g., HCl or TsOH). The 2,3- and 4,6-diols form stable cyclohexylidene acetals due to their cis-diol geometry, favoring five-membered ring formation. Reaction optimization includes controlling stoichiometry, temperature (typically 25–50°C), and acid catalyst concentration. For example, excess cyclohexanone and prolonged reaction times may improve acetalization efficiency. Purification often involves crystallization from ethanol or column chromatography. Yield and purity are assessed via melting point, optical rotation ([α]D), and NMR (e.g., δ 1.4–1.8 ppm for cyclohexylidene protons) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm acetal formation (e.g., δ 4.5–5.5 ppm for anomeric protons, cyclohexylidene methylene signals at δ 1.4–1.8 ppm).

- Optical rotation : Specific rotation ([α]D) verifies stereochemical integrity.

- Elemental analysis : Validates empirical formula (e.g., C, H, O content).

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ peaks) .

Q. What are the primary applications of this compound in carbohydrate chemistry?

It serves as a protected intermediate for synthesizing complex glycans, such as mannose-containing oligosaccharides or glycoconjugates. The cyclohexylidene groups block reactive hydroxyls, enabling regioselective glycosylation at remaining positions (e.g., C-1 for glycosidic bond formation). Applications include glycan array development, vaccine synthesis, and studying carbohydrate-protein interactions .

Advanced Research Questions

Q. How does the regioselectivity of cyclohexylidene protection compare to other diol-protecting strategies (e.g., benzylidene or isopropylidene)?

Cyclohexylidene offers steric bulk and hydrolytic stability compared to smaller groups like isopropylidene. For α-D-mannopyranose, 2,3:4,6-diacetal formation is favored due to the spatial proximity of these diols. In contrast, benzylidene groups (e.g., 4,6-O-benzylidene) are more labile under acidic conditions, enabling selective deprotection. This compound’s stability allows orthogonal protection strategies in multi-step syntheses .

Q. What challenges arise in glycosylation reactions using this compound, and how are they addressed methodologically?

Challenges include:

- Steric hindrance : Bulky cyclohexylidene groups may reduce reactivity at adjacent positions.

- Activation requirements : Glycosyl donors (e.g., trichloroacetimidates) or promoters (e.g., TMSOTf) are often needed for efficient coupling.

- Regioselectivity monitoring : Reaction progress is tracked via TLC or HPLC, with MS and NMR confirming product stereochemistry. For example, coupling at C-1 requires activating the anomeric hydroxyl with Lewis acids .

Q. How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

Cyclohexylidene acetals are stable under mild acidic conditions (e.g., catalytic H⁺ in glycosylation) but cleaved with strong acids (e.g., aqueous HCl). This stability allows sequential reactions without premature deprotection. For example, after glycosylation, selective acetal removal enables further functionalization at previously protected sites .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.